1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
Overview
Description
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a piperidine ring with an aldehyde functional group
Preparation Methods
The synthesis of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde typically involves multiple steps. One common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the trifluoromethyl group. The piperidine ring is then constructed, and the aldehyde group is introduced in the final step. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar principles with optimizations for scale, yield, and cost-effectiveness. These methods often involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized derivatives.
Scientific Research Applications
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is used in the study of biological systems, particularly in the development of probes and imaging agents due to its fluorinated nature.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other targets, leading to various biological effects .
Comparison with Similar Compounds
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde can be compared with other similar compounds, such as:
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine: Lacks the aldehyde group, which can significantly alter its reactivity and applications.
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Contains a benzamide group instead of a piperidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a thiadiazole ring, a piperidine ring, and an aldehyde functional group, which together confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3OS/c10-9(11,12)7-13-14-8(17-7)15-3-1-6(5-16)2-4-15/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHHTNKNJXRLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C2=NN=C(S2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670701 | |
Record name | 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958443-35-1 | |
Record name | 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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